(E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a methylcarbamoyl group, and an (E)-configured acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 3-(methylcarbamoyl)benzaldehyde and ethyl acrylate.
Knoevenagel Condensation: The key step involves the Knoevenagel condensation reaction between 3-(methylcarbamoyl)benzaldehyde and ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to yield the desired (E)-configured product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-Ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Ethyl carbamate:
tert-Butyl carbamate: Used in organic synthesis as a protecting group for amines.
Uniqueness: (E)-Ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate is unique due to its specific structure, which combines an acrylate moiety with a methylcarbamoyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-[3-(methylcarbamoyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-12(15)8-7-10-5-4-6-11(9-10)13(16)14-2/h4-9H,3H2,1-2H3,(H,14,16)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEKOAAVDZYNBC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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